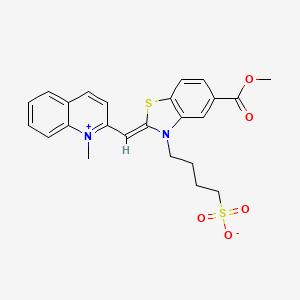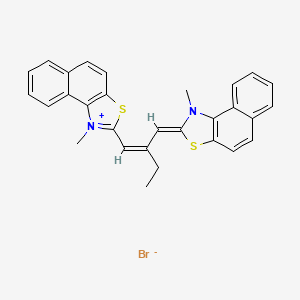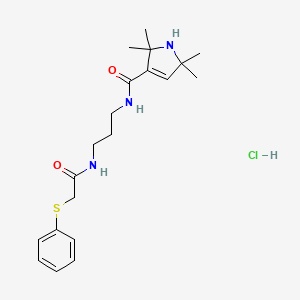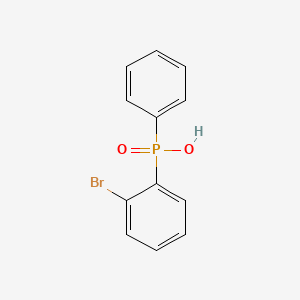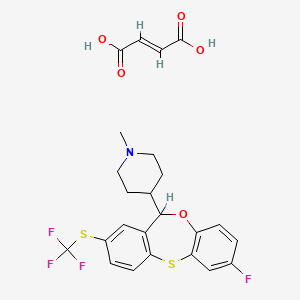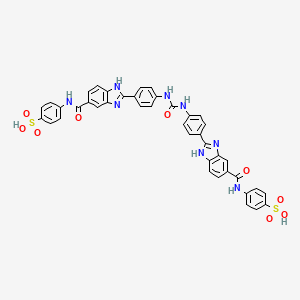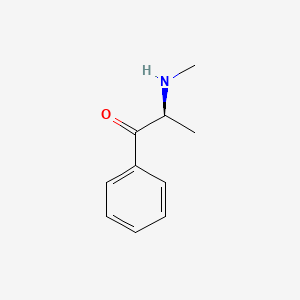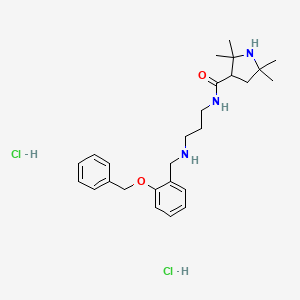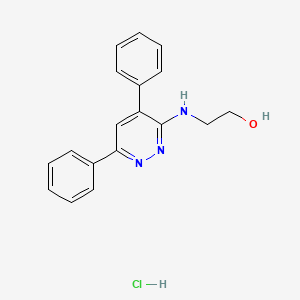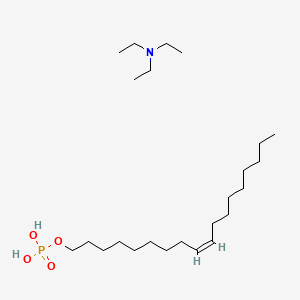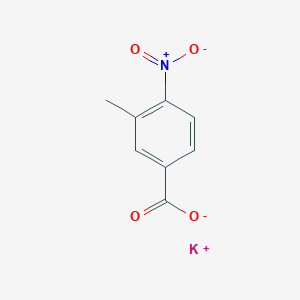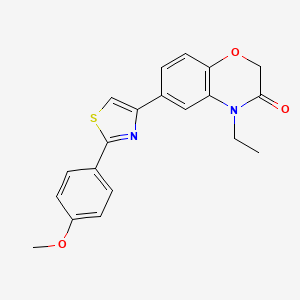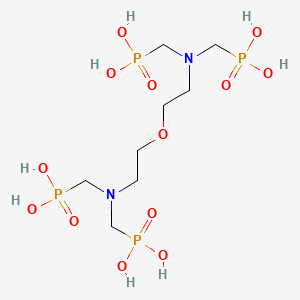
Phosphonic acid, P,P',P'',P'''-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- is a complex organophosphorus compound. It is characterized by the presence of multiple phosphonic acid groups attached to a central nitrogen-containing backbone. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- typically involves the reaction of phosphorous acid with a suitable nitrogen-containing precursor. One common method involves the use of ethylenediamine as the nitrogen source. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonic acid groups can participate in substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids.
科学的研究の応用
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to phosphorus metabolism.
Industry: Utilized in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.
作用機序
The mechanism of action of phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, enzymes, and other biomolecules, altering their activity and function. This binding can inhibit enzyme activity, disrupt metal ion homeostasis, and interfere with various biochemical pathways.
類似化合物との比較
Similar Compounds
Diethylenetriaminepenta(methylene-phosphonic acid): Another organophosphorus compound with multiple phosphonic acid groups.
Triethylenetetraminehexakis(methylphosphonic acid): A similar compound with a different nitrogen-containing backbone.
Uniqueness
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
25077-19-4 |
|---|---|
分子式 |
C8H24N2O13P4 |
分子量 |
480.18 g/mol |
IUPAC名 |
[2-[2-[bis(phosphonomethyl)amino]ethoxy]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H24N2O13P4/c11-24(12,13)5-9(6-25(14,15)16)1-3-23-4-2-10(7-26(17,18)19)8-27(20,21)22/h1-8H2,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) |
InChIキー |
YSMAMMWBEBTNEH-UHFFFAOYSA-N |
正規SMILES |
C(COCCN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


